benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[(3-amino-1-methylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-12(15)8-14)10-16-13(17)18-9-11-5-3-2-4-6-11/h2-6,12H,7-10,15H2,1H3,(H,16,17) |
InChI Key |
MPUUQCYYEPBMGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)N)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with cis-3-amino-1-methylcyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and hydrogen gas.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Analysis : SHELX-based crystallography () could resolve the target compound’s cis-cyclobutyl conformation, aiding in understanding steric and electronic effects .
- Synthetic Optimization : ’s microwave-assisted methods suggest pathways to improve the target compound’s yield and purity .
- Data Limitations : Key parameters (e.g., melting point, solubility) for the target compound are unavailable in the evidence, necessitating experimental validation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate?
Answer: The synthesis of this carbamate involves multi-step organic reactions, typically starting with cyclobutane derivatives. Key steps include:
- Amine Protection : The cis-3-amino group on the cyclobutane ring is protected using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in dichloromethane) to prevent side reactions .
- Coupling Reactions : The methylcyclobutylmethylamine intermediate is coupled with activated carbamate precursors (e.g., benzyl carbamoyl chloride) in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Amine Protection | DCM/NaHCO₃ | 0–25°C | 75–85 | 90–95 | |
| Coupling in DMF | DMF | 25°C | 60–70 | 85–90 | |
| Continuous Flow | Ethanol | 50°C | 80–85 | >95 |
Q. How is the compound characterized to confirm its structural integrity and purity?
Answer: A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the cis configuration of the cyclobutyl group and carbamate linkage. Key signals include δ 4.8–5.2 ppm (benzyl CH₂) and δ 1.2–1.5 ppm (methylcyclobutyl protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 305.18) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for pharmacological studies) .
Advanced Research Questions
Q. How does stereochemistry (cis vs. trans) at the cyclobutyl ring impact biological activity?
Answer: The cis configuration is critical for binding to neuroactive targets. Experimental approaches include:
- Enantioselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) yield enantiopure cis isomers .
- Pharmacological Assays : Comparative studies using cis and trans isomers in neuronal cell lines show 10–20× higher activity for the cis form in inhibiting neurotransmitter reuptake .
- Molecular Docking : Simulations reveal cis isomers form stronger hydrogen bonds with active sites of monoamine transporters .
Q. Table 2: Activity Comparison of Cis vs. Trans Isomers
| Isomer | IC₅₀ (nM) | Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|
| Cis | 50 ± 5 | 12 ± 2 | |
| Trans | 500 ± 50 | 150 ± 20 |
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
Answer: Discrepancies often arise from methodological differences. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., SH-SY5Y) and buffer conditions (pH 7.4, 37°C) .
- Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to account for variability in active concentrations .
- Data Normalization : Report IC₅₀ values relative to a positive control (e.g., imipramine for neurotransmitter inhibition) .
Q. What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Adjustment : Buffered solutions (pH 6.8–7.4) minimize carbamate hydrolysis .
- Prodrug Design : Replace the benzyl group with enzymatically cleavable moieties (e.g., p-nitrophenyl) to enhance serum stability .
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent moisture-induced degradation .
Q. How can computational methods guide the design of derivatives with improved efficacy?
Answer:
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methylcyclobutyl modifications .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .
Q. Table 3: Key Parameters for Derivative Design
| Parameter | Target Range | Method |
|---|---|---|
| LogP | 2.0–3.5 | QSAR |
| H-bond Acceptors | ≤5 | FEP Simulations |
| Metabolic Stability (t₁/₂) | >60 min (microsomes) | HPLC-MS |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs .
- Flow Chemistry : Continuous reactors improve temperature control and enantioselectivity (>90% ee) .
- In-line Analytics : PAT (Process Analytical Technology) monitors purity in real-time using IR spectroscopy .
Q. How does the compound interact with non-target proteins, and how can off-target effects be minimized?
Answer:
- Proteomic Profiling : Use affinity chromatography and mass spectrometry to identify off-target binders (e.g., cytochrome P450 isoforms) .
- Selective Modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-specific interactions .
- Dose Optimization : Pharmacokinetic studies determine the therapeutic window (e.g., 10–50 mg/kg in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
